molecular formula C4H9ClN2O2 B1529152 5-(Aminomethyl)oxazolidin-2-one hydrochloride CAS No. 1638763-83-3

5-(Aminomethyl)oxazolidin-2-one hydrochloride

Cat. No. B1529152
M. Wt: 152.58 g/mol
InChI Key: TWOFNQCERHOFJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

AMOX is a versatile molecule, which can be used in a variety of syntheses and reactions. It can be used as a reagent, a catalyst, a starting material, and as an intermediate for a variety of reactions. The synthesis of oxazolidin-2-ones, including procedures for one-pot preparations with high enantioselectivity, highlights their importance in developing pharmaceutically relevant compounds.


Molecular Structure Analysis

The molecular weight of 5-(Aminomethyl)oxazolidin-2-one hydrochloride is 152.58 g/mol . The InChI Key is TWOFNQCERHOFJY-UHFFFAOYSA-N .


Chemical Reactions Analysis

AMOX can be used in a variety of chemical reactions. For instance, methods for generating α-aminoalkyl-α′-chloromethylketone derivatives from N-protected 3-oxazolidin-5-ones demonstrate their utility in producing intermediates for protease inhibitors.


Physical And Chemical Properties Analysis

The physical form of 5-(Aminomethyl)oxazolidin-2-one hydrochloride is powder . The storage temperature is 4°C .

Scientific Research Applications

Anticancer Potential

Oxazolidinones, including derivatives similar to 5-(aminomethyl)oxazolidin-2-one hydrochloride, have been investigated for their anticancer properties. For instance, a study on 5-(carbamoylmethylene)-oxazolidin-2-ones demonstrated promising anticancer activity against breast and cervical cancer cells. These compounds induced apoptosis through increased ROS levels and mitochondrial dysfunction, without cytotoxic effects on non-tumorigenic cells, suggesting a targeted approach for cancer therapy (Armentano et al., 2020).

Antithrombotic Applications

Another important application area for oxazolidinone derivatives is in the development of antithrombotic agents. Research has led to the discovery of potent Factor Xa (FXa) inhibitors, showing significant in vivo antithrombotic activity. These findings underscore the potential of oxazolidinone compounds, including those structurally related to 5-(aminomethyl)oxazolidin-2-one hydrochloride, in preventing and treating thromboembolic diseases (Roehrig et al., 2005).

Synthetic and Medicinal Chemistry

Oxazolidinone derivatives are valuable in synthetic and medicinal chemistry, serving as chiral auxiliaries and having diverse biological activities. The flexibility in synthesizing chiral oxazolidin-2-ones, including procedures for one-pot preparations with high enantioselectivity, highlights their importance in developing pharmaceutically relevant compounds (Barta et al., 2000). Furthermore, methods for generating α-aminoalkyl-α′-chloromethylketone derivatives from N-protected 3-oxazolidin-5-ones demonstrate their utility in producing intermediates for protease inhibitors, indicating broad applicability in drug development (Onishi et al., 2001).

Antibacterial and Antibiotic Resistance Research

Oxazolidinones, including 5-(aminomethyl)oxazolidin-2-one hydrochloride derivatives, are studied for their antibacterial properties and potential to address antibiotic resistance. The development of new oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, for example, represents an effort to improve the safety profile of these compounds while maintaining their effectiveness against bacterial infections (Reck et al., 2005).

Safety And Hazards

The safety information for 5-(Aminomethyl)oxazolidin-2-one hydrochloride includes a GHS07 pictogram and a signal word "Warning" . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOFNQCERHOFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)oxazolidin-2-one hydrochloride

CAS RN

1638763-83-3
Record name 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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